N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
One of the notable applications of morpholino acetamide derivatives is in the realm of antifungal treatments. Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit broad-spectrum antifungal properties against Candida species and Aspergillus species. Their research highlighted the potential of these compounds in addressing fungal infections, including systemic Candida albicans infections in murine models (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, exploring their antimicrobial and hemolytic activities. These compounds showed variable activity against selected microbial species, with certain derivatives displaying potent antimicrobial properties (Gul et al., 2017).
Analgesic and Anti-inflammatory Properties
Research into the pharmacological applications of morpholine acetamide derivatives has also extended into analgesic and anti-inflammatory domains. Ahmadi et al. (2014) investigated new analogs of paracetamol with modifications to enhance analgesic and anti-inflammatory effects. Their study demonstrated that certain synthesized derivatives exhibit superior analgesic and anti-inflammatory properties compared to traditional drugs, opening avenues for the development of novel therapeutic agents (Ahmadi et al., 2014).
Biochemical Analysis
Biochemical Properties
The compound contains several functional groups that could potentially interact with various biomolecules. The acetamidophenyl group might interact with proteins through hydrogen bonding or hydrophobic interactions. The morpholinyl group could potentially interact with enzymes or other proteins, possibly acting as a ligand or inhibitor . The indole group is a common structure in many biological molecules and could participate in π-π stacking interactions with aromatic amino acids in proteins .
Cellular Effects
Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism by interacting with various cellular proteins and enzymes .
Molecular Mechanism
It could potentially bind to certain enzymes or proteins and alter their function, leading to changes in cellular processes .
Metabolic Pathways
Based on its structure, it could potentially be metabolized by various enzymes in the body .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-16(29)25-17-6-8-18(9-7-17)26-24(32)23(31)20-14-28(21-5-3-2-4-19(20)21)15-22(30)27-10-12-33-13-11-27/h2-9,14H,10-13,15H2,1H3,(H,25,29)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYTMSKSGWRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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